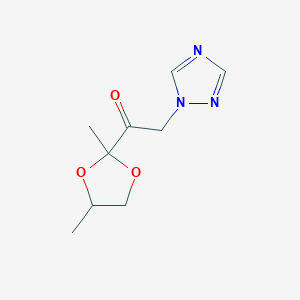
1-(2,4-Dimethyl-1,3-dioxolan-2-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-Dimethyl-1,3-dioxolan-2-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone is a synthetic organic compound that belongs to the class of dioxolane derivatives. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dimethyl-1,3-dioxolan-2-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone typically involves the following steps:
Formation of the Dioxolane Ring: This step involves the reaction of a suitable diol with an aldehyde or ketone under acidic conditions to form the dioxolane ring.
Introduction of the Triazole Group: The triazole group can be introduced through a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, between an azide and an alkyne.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(2,4-Dimethyl-1,3-dioxolan-2-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may introduce new functional groups.
Aplicaciones Científicas De Investigación
1-(2,4-Dimethyl-1,3-dioxolan-2-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial or antifungal properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of 1-(2,4-Dimethyl-1,3-dioxolan-2-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone involves its interaction with specific molecular targets and pathways. For example, if it exhibits antimicrobial activity, it may inhibit the growth of microorganisms by interfering with their metabolic processes or cell wall synthesis.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2,4-Dimethyl-1,3-dioxolan-2-yl)-2-(1H-1,2,4-triazol-1-yl)ethanol
- 1-(2,4-Dimethyl-1,3-dioxolan-2-yl)-2-(1H-1,2,4-triazol-1-yl)propane
Uniqueness
1-(2,4-Dimethyl-1,3-dioxolan-2-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone is unique due to its specific combination of the dioxolane and triazole moieties, which may confer distinct chemical and biological properties compared to other similar compounds.
Propiedades
Número CAS |
90258-57-4 |
|---|---|
Fórmula molecular |
C9H13N3O3 |
Peso molecular |
211.22 g/mol |
Nombre IUPAC |
1-(2,4-dimethyl-1,3-dioxolan-2-yl)-2-(1,2,4-triazol-1-yl)ethanone |
InChI |
InChI=1S/C9H13N3O3/c1-7-4-14-9(2,15-7)8(13)3-12-6-10-5-11-12/h5-7H,3-4H2,1-2H3 |
Clave InChI |
MYQIZMNJVUEJQV-UHFFFAOYSA-N |
SMILES canónico |
CC1COC(O1)(C)C(=O)CN2C=NC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


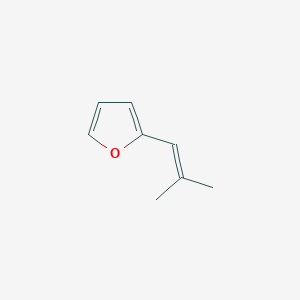
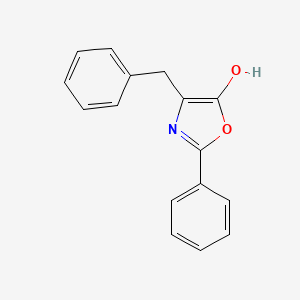
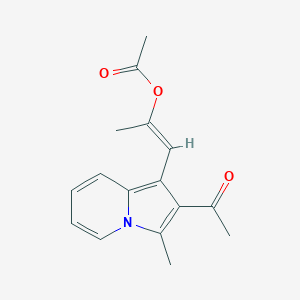
![4-[5-([1,1'-Biphenyl]-4-yl)-1,3-oxazol-2-yl]-N,N-dimethylaniline](/img/structure/B12894498.png)

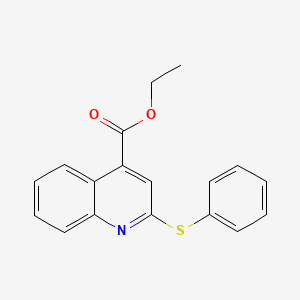
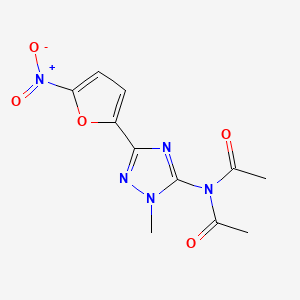

![5-(hydroxymethyl)-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B12894538.png)

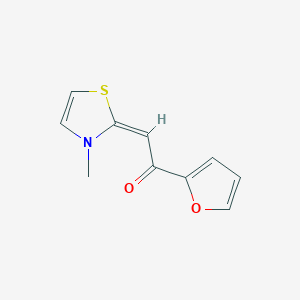
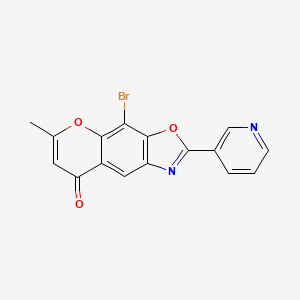
![Imidazo[1,2-d][1,2,4]thiadiazole](/img/structure/B12894568.png)

